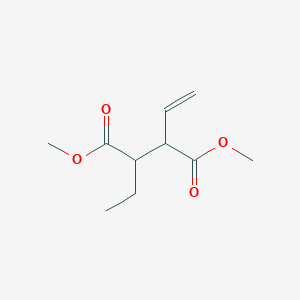
Dimethyl 2-ethenyl-3-ethylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-ethenyl-3-ethylbutanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-ethenyl-3-ethylbutanedioate typically involves esterification reactions. One common method is the reaction between 2-ethenyl-3-ethylbutanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-ethenyl-3-ethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Dimethyl 2-ethenyl-3-ethylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of dimethyl 2-ethenyl-3-ethylbutanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethenyl and ethyl groups, which can affect its binding affinity and specificity towards different enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-ethylbutanedioate: Lacks the ethenyl group, resulting in different reactivity and applications.
Dimethyl 2-methyl-3-ethylbutanedioate: Contains a methyl group instead of an ethenyl group, leading to variations in chemical behavior.
Dimethyl 2-ethenyl-3-methylbutanedioate: Similar structure but with a methyl group, affecting its physical and chemical properties.
Uniqueness
Dimethyl 2-ethenyl-3-ethylbutanedioate is unique due to the presence of both ethenyl and ethyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
87817-19-4 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
dimethyl 2-ethenyl-3-ethylbutanedioate |
InChI |
InChI=1S/C10H16O4/c1-5-7(9(11)13-3)8(6-2)10(12)14-4/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
PGKCLUFOTMTGKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C=C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




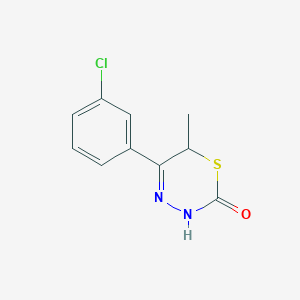
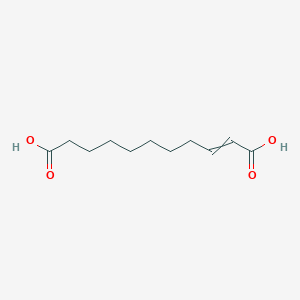
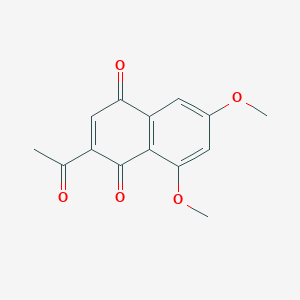
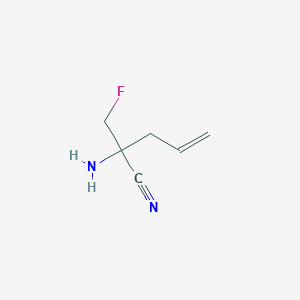

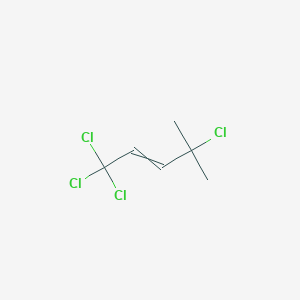
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
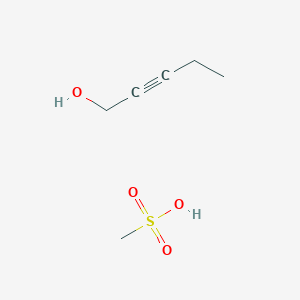
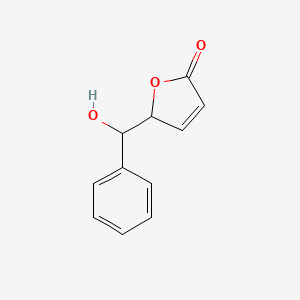
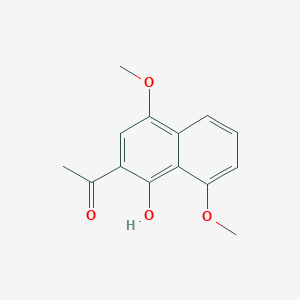
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

